![molecular formula C6H14Cl2N2 B2882159 6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride CAS No. 2231676-00-7](/img/structure/B2882159.png)
6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride
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Overview
Description
“6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride” is a chemical compound with the CAS Number: 2231676-00-7 . It has a molecular weight of 185.1 . The IUPAC name for this compound is 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride . The InChI code for this compound is 1S/C6H12N2.2ClH/c1-8-5-2-6(8)4-7-3-5;;/h5-7H,2-4H2,1H3;2*1H . It is stored in an inert atmosphere, under -20C .
Molecular Structure Analysis
The equilibrium geometry of the molecule was studied by the gas-phase electron diffraction (GED) method at 20 °C with the involvement of NMR, IR, and Raman spectroscopic data and quantum chemical calculations .Physical And Chemical Properties Analysis
The compound is a solid . It is stored in an inert atmosphere, under -20C .Scientific Research Applications
Neuronal Nicotinic Acetylcholine Receptor (nAChR) Agonists
A series of novel, potent neuronal nicotinic acetylcholine receptor ligands derived from 3,6-diazabicyclo[3.2.0]heptane have been synthesized, focusing on the alpha4beta2 nAChR subtype. These compounds, including 6-Methyl-3,6-diazabicyclo[3.1.1]heptane derivatives, have shown significant selectivity and efficacy, indicating their potential in modulating nAChR activity for therapeutic applications (Ji et al., 2007).
Antineoplastic Activity
The compound 1,4-bis(2'-chloroethyl)-1,4-diazabicyclo[2.2.1]heptane dication, closely related to the structural family of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane, exhibits notable antineoplastic activity. Its derivatives demonstrated a curative response level against various murine and rat tumor systems, highlighting its potential as a cancer chemotherapeutic agent (Pettit et al., 1979).
Pharmacological Characterization
Compounds such as 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides, targeting both the α4β2 and α6/α3β2β3 nAChRs, have been synthesized. These compounds are identified as partial or full agonists, showing the potential for reducing or preventing L-dopa-induced dyskinesias (LID) in several in vivo animal models. This highlights the therapeutic potential of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane derivatives in neurological disorders (Strachan et al., 2014).
Ligand for Metal Ion Complexation
Research has explored the complexation properties of macrocyclic ligands containing the 3,6-diazabicycloheptane scaffold towards metal ions like mercury(II). The studies focused on the ligands' photophysical properties and their potential analytical applications in detecting metal ions. This area of research indicates the versatility of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane derivatives in developing new materials for sensing and separation technologies (Tamayo et al., 2007).
Safety and Hazards
properties
IUPAC Name |
6-methyl-3,6-diazabicyclo[3.1.1]heptane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-8-5-2-6(8)4-7-3-5;;/h5-7H,2-4H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHSMQLNOPUPIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC1CNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride | |
CAS RN |
2231676-00-7 |
Source
|
Record name | 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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